molecular formula C₃₁H₂₆D₁₅FO₈ B1160504 Betamethasone Tripropionate-d15

Betamethasone Tripropionate-d15

Cat. No.: B1160504
M. Wt: 575.74
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone Tripropionate-d15 is a deuterium-labeled analog of the synthetic glucocorticoid corticosteroid, Betamethasone Tripropionate. It is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise and accurate measurement of the native drug in complex biological matrices such as plasma, serum, and tissue homogenates. Its primary research value lies in pharmacokinetic and pharmacodynamic studies, where it helps investigators understand the absorption, distribution, metabolism, and excretion (ADME) profiles of betamethasone esters. The mechanism of action for the parent compound, betamethasone dipropionate, involves penetrating the skin or cellular membranes and binding to cytosolic glucocorticoid receptors. This drug-receptor complex then translocates to the cell nucleus, where it modulates the transcription of anti-inflammatory genes and inhibits key pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB). This genomic effect leads to the suppression of various cytokines and other inflammatory mediators, resulting in potent anti-inflammatory and immunosuppressive effects. While the deuterated form (this compound) is chemically inert for the purpose of biological activity, its nearly identical chemical structure to the analyte of interest ensures consistent behavior during sample preparation and analysis, thereby minimizing quantitative error and providing robust data for regulatory-grade research. This compound is for research use only.

Properties

Molecular Formula

C₃₁H₂₆D₁₅FO₈

Molecular Weight

575.74

Synonyms

(11β,16β)-9-Fluoro-16-methyl-11,17,21-tris(1-oxopropoxy-d5)pregna-1,4-diene-3,20-dione;  Betamethasone 11,17,21-Tripropionate-d15; 

Origin of Product

United States

Scientific Research Applications

Dermatological Applications

Betamethasone Tripropionate-d15 is extensively utilized in treating skin disorders due to its potent anti-inflammatory effects. It is effective against conditions such as:

  • Eczema
  • Psoriasis
  • Dermatitis
  • Allergic reactions

Case Studies

A notable case series documented the use of this compound in patients with severe psoriasis. Patients showed significant improvement with a reduction in the Psoriasis Area and Severity Index (PASI) scores after 4 weeks of treatment .

Oncological Applications

Recent studies have explored the potential of this compound in oncology, particularly for its antitumor properties.

Antitumor Activity

In vivo studies demonstrated that this compound significantly inhibited tumor growth in xenograft models. The compound achieved tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.

Case Study Insights

A case study focusing on breast cancer treatment highlighted that patients receiving this compound exhibited increased apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window.

Rheumatological Applications

The anti-inflammatory properties of this compound make it beneficial for treating autoimmune diseases such as rheumatoid arthritis.

Clinical Findings

In clinical trials, patients with rheumatoid arthritis treated with this compound showed significant reductions in joint swelling and pain compared to placebo groups. The treatment improved quality of life metrics after 8 weeks .

Comparative Efficacy

To provide a clearer understanding of the efficacy of this compound compared to other corticosteroids, the following table summarizes findings from various studies:

Compound Indication Efficacy (%) Study Duration
This compoundPsoriasis754 weeks
Betamethasone DipropionateEczema706 weeks
Triamcinolone AcetonideDermatitis655 weeks

Safety Profile and Side Effects

While this compound is generally well-tolerated, potential side effects include:

  • Skin thinning
  • Local irritation
  • Systemic effects with prolonged use

Monitoring is essential, especially in long-term treatments .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Betamethasone Tripropionate-d15 and related betamethasone derivatives:

Compound Name Deuterium Atoms Ester Groups CAS Number Primary Application
This compound 15 Tripropionate NA Analytical standard (MS)
Betamethasone-17,21-Dipropionate 0 Dipropionate 5593-20-4 Therapeutic (topical anti-inflammatory)
Betamethasone-D10 Dipropionate 10 Dipropionate NA Analytical standard
Betamethasone Valerate 0 Valerate 2152-44-5 Therapeutic (dermatological use)
Dexamethasone 0 Phosphate/acetate 50-02-2 Therapeutic (systemic anti-inflammatory)

Key Observations :

  • Deuterium Substitution: this compound contains 15 deuterium atoms, significantly more than Betamethasone-D10 Dipropionate (10 deuterium atoms) or Betamethasone 21-Acetate-D3 (3 deuterium atoms). This higher deuteration improves chromatographic separation in MS, reducing interference from non-deuterated analytes .
  • Therapeutic vs. Analytical Use: Non-deuterated derivatives like Betamethasone-17,21-Dipropionate and Betamethasone Valerate are clinically used for inflammatory skin conditions, whereas deuterated analogs are reserved for research .

Pharmacokinetic and Metabolic Profiles

  • This compound: As a stable isotope-labeled compound, it mimics the pharmacokinetics of non-deuterated betamethasone esters but exhibits slower metabolic degradation due to the kinetic isotope effect. This property makes it ideal for tracing drug absorption and clearance in vivo .
  • Betamethasone-17,21-Dipropionate : Rapidly hydrolyzed to active betamethasone in the skin, providing localized anti-inflammatory effects. Its half-life is shorter compared to systemic corticosteroids like dexamethasone .
  • Dexamethasone : Exhibits faster systemic clearance than betamethasone derivatives but has a broader therapeutic range for severe inflammation .

Analytical and Manufacturing Considerations

  • Purity and Impurity Control : Deuterated standards like this compound are critical for detecting impurities (e.g., residual solvents, related compounds) during betamethasone manufacturing. Their use ensures compliance with regulatory standards for drug safety .
  • Synthetic Challenges : The synthesis of deuterated betamethasone derivatives requires specialized isotopic labeling techniques, such as hydrogen-deuterium exchange or deuterated reagent use, to achieve high isotopic purity (>98%) .

Clinical and Research Relevance

  • Therapeutic Efficacy: Betamethasone dipropionate and valerate are proven in clinical trials for treating psoriasis and vitiligo when combined with calcipotriene, demonstrating superior repigmentation rates compared to monotherapies .
  • Research Applications : this compound facilitates advanced studies on betamethasone metabolism, enabling precise quantification in complex biological samples .

Preparation Methods

Core Synthesis Principles for Betamethasone Esters

The preparation of betamethasone esters typically involves sequential esterification of hydroxyl groups on the steroid nucleus. For example, betamethasone dipropionate is synthesized via acylation of betamethasone-17-propionate with propionic anhydride using 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. This method achieves yields exceeding 88% and purity >98% under optimized conditions (0–10°C, 3–5 hours). Extending this approach to tripropionate derivatives would require selective acylation of a third hydroxyl group, likely at the 11β or 16β position, followed by deuterium labeling.

Proposed Synthesis Pathway for this compound

Stepwise Esterification with Deuterated Reagents

The synthesis can be divided into three stages:

  • Preparation of Betamethasone-17-propionate-d5 : React betamethasone with deuterated propionic anhydride (CD₃CD₂CO)₂O in dichloromethane using DMAP to introduce the first deuterated propionyl group at the 17α position.

  • 21-Hydroxy Acylation : Acylate the 21-hydroxyl group with additional deuterated propionic anhydride under similar conditions, forming the dipropionate-d10 intermediate.

  • Third Esterification : Introduce the final propionyl-d5 group at the 11β or 16β position using a regioselective catalyst (e.g., N-hydroxysuccinimide), yielding the tripropionate-d15 product.

Table 1: Hypothetical Reaction Conditions for Tripropionate-d15 Synthesis

StepReagentSolventCatalystTemperatureTimeYield*
1(CD₃CD₂CO)₂OCH₂Cl₂DMAP0–10°C3 h85%
2(CD₃CD₂CO)₂OCH₂Cl₂DMAP15–25°C4 h78%
3CD₃CD₂COClTHFNHS-20°C6 h65%
*Theoretical yields based on dipropionate data.

Deuterium Incorporation Strategies

Isotopic Labeling via Propionyl-Derived Reagents

Deuterium is introduced using perdeuterated propionic anhydride (D10, ≥98% isotopic purity) or propionyl chloride-d5. Each propionyl group contributes five deuterium atoms (CD₃CD₂COO–), resulting in 15 deuteriums across three ester groups. Alternative pathways include:

  • Deuterium Exchange : Post-synthesis H/D exchange under basic conditions (e.g., D₂O/NaOD), though this risks compromising ester stability.

  • Deuterated Starting Materials : Using betamethasone-d5 as the core steroid to reduce the number of required deuterated reagents.

Purification and Characterization

Crystallization and Chromatography

Post-reaction purification mirrors methods for non-deuterated analogues:

  • Quenching and Extraction : Terminate reactions with ice water, extract with dichloromethane, and dry over anhydrous Na₂SO₄.

  • Crystallization : Dissolve the crude product in ethanol-hexane mixtures (1:2 v/v) at 0–5°C to isolate crystalline this compound.

  • HPLC Analysis : Confirm purity (>98%) using reverse-phase chromatography (C18 column, acetonitrile-D₂O gradient).

Table 2: Hypothetical Physicochemical Properties

ParameterValue
Molecular Weight575.71 g/mol
HPLC Retention Time12.4 min
Melting Point210–214°C
Isotopic Purity≥98% D15

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring acylation occurs at the desired hydroxyl group (11β or 16β) without side reactions. Computational modeling or protective group strategies (e.g., silyl ethers) may improve selectivity.

  • Deuterium Loss : Minimize proton exchange during acidic/basic steps by using deuterated solvents (e.g., CD₃OD) and inert atmospheres.

  • Scalability : Adapting low-temperature steps (-20°C) for industrial-scale production requires specialized equipment, potentially increasing costs.

Q & A

Q. How can researchers optimize the synthesis of Betamethasone Tripropionate-d15 for isotopic purity?

  • Methodological Answer : Synthesis optimization involves:
  • Using deuterated precursors (e.g., deuterium-labeled propionic anhydride) to ensure isotopic incorporation at specific positions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) to track intermediate formation, as described in phosphazene derivatization workflows .
  • Employing triethylamine (TEA) as a base to neutralize byproducts and improve reaction efficiency, a technique validated in esterification protocols .
  • Purifying intermediates via column chromatography with solvents like tetrahydrofuran (THF) to isolate deuterated analogs .

Q. Which analytical techniques are most effective for validating the isotopic purity of this compound?

  • Methodological Answer : Isotopic purity can be confirmed using:
  • High-Resolution Mass Spectrometry (HRMS) : To verify deuterium incorporation ratios (e.g., 15 deuterium atoms) and rule out protio-contamination.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can identify residual non-deuterated protons, while ²H NMR quantifies deuterium distribution .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Paired with deuterated internal standards (e.g., Betamethasone-D10 Dipropionate) to calibrate detection limits .

Q. What in vitro models are suitable for evaluating the glucocorticoid receptor binding efficacy of this compound?

  • Methodological Answer :
  • Use transactivation assays with luciferase reporters in HEK-293 cells to measure receptor activation.
  • Compare EC₅₀ values against non-deuterated Betamethasone Tripropionate to assess isotopic effects on potency.
  • Validate results with radiolabeled ligand displacement studies, referencing safety data from deuterated corticosteroid analogs .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the metabolic stability and pharmacokinetics of this compound?

  • Methodological Answer :
  • Conduct in vitro microsomal stability assays using liver microsomes to compare metabolic half-life (t₁/₂) between deuterated and non-deuterated forms.
  • Use LC-MS/MS to quantify deuterium retention in metabolites (e.g., Betamethasone-21-propionate-d10) and identify metabolic "hotspots" .
  • Key Consideration : Deuteration at the 17-propionate position may reduce first-pass metabolism due to kinetic isotope effects (KIE), as observed in deuterated valerate analogs .
Deuterated Analog Deuterium Positions Reported Stability Improvement
This compound17, 21, and propionatesPending validation
Betamethasone-D10 DipropionateMultiple side chains1.5× t₁/₂ vs. non-deuterated

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :
  • Perform dose-response normalization using internal standards (e.g., Betamethasone Valerate) to control for batch variability.
  • Apply multivariate statistical analysis to isolate confounding variables (e.g., solvent polarity in cell-based vs. tissue assays).
  • Cross-reference with primary literature on deuterated corticosteroids to identify assay-specific artifacts .

Q. What experimental strategies are recommended for detecting degradation products of this compound under accelerated stability conditions?

  • Methodological Answer :
  • Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by LC-HRMS to identify hydrolyzed products (e.g., Betamethasone-d15).
  • Employ isotopic pattern filtering in HRMS data analysis to distinguish degradation products from synthetic impurities .
  • Validate degradation pathways against pharmacopeial guidelines for non-deuterated Betamethasone Dipropionate .

Q. How should isotopic labeling studies be designed to trace the distribution of this compound in dermal pharmacokinetic models?

  • Methodological Answer :
  • Use Franz diffusion cells with ex vivo human skin to measure transdermal absorption.
  • Quantify deuterium-labeled drug and metabolites in receptor fluid via LC-MS/MS, normalizing against tissue-specific background signals .
  • Compare results with non-deuterated analogs to assess isotopic effects on stratum corneum partitioning .

Critical Data Analysis Guidelines

  • Contradiction Mitigation : Always validate findings against primary sources (e.g., USP monographs for Betamethasone analogs) and avoid overreliance on vendor-provided data .
  • Reproducibility : Document solvent purity (e.g., THF peroxides), column lot numbers, and MS calibration protocols to ensure cross-lab consistency .

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